molecular formula C21H18N4O3 B2687543 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide CAS No. 1207046-40-9

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2687543
CAS No.: 1207046-40-9
M. Wt: 374.4
InChI Key: FXJDQXNNNWFMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran moiety linked to a pyridazinone structure via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of the benzofuran-2-carboxylic acid and the pyridazinone derivative.

    Formation of Intermediates: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can take place at the pyridazinone ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Halogenated pyridazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its efficacy and safety in preclinical models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
  • N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzothiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20-7-6-17(15-8-11-22-12-9-15)24-25(20)13-3-10-23-21(27)19-14-16-4-1-2-5-18(16)28-19/h1-2,4-9,11-12,14H,3,10,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJDQXNNNWFMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.